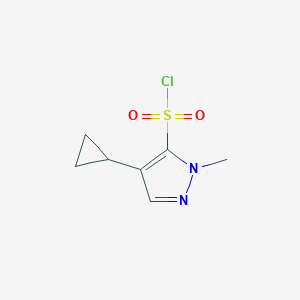

4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride

Description

Properties

IUPAC Name |

4-cyclopropyl-2-methylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-10-7(13(8,11)12)6(4-9-10)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFCRYAHUYQBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2CC2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The Knorr pyrazole synthesis remains a cornerstone for pyrazole ring formation. For this compound, cyclopropyl-containing 1,3-diketones react with methylhydrazine under acidic or neutral conditions. For example:

$$

\text{Cyclopropanecarbonylacetone} + \text{Methylhydrazine} \xrightarrow{\text{EtOH, Δ}} \text{4-Cyclopropyl-1-methyl-1H-pyrazole}

$$

Key parameters:

Cyclopropanation of Alkenylpyrazoles

An alternative approach introduces the cyclopropyl group post-pyrazole formation via Simmons-Smith cyclopropanation:

$$

\text{1-Methyl-4-vinyl-1H-pyrazole} + \text{CH}2\text{I}2/\text{Zn-Cu} \xrightarrow{\text{Et}_2\text{O}} \text{4-Cyclopropyl-1-methyl-1H-pyrazole}

$$

Advantages:

- Avoids handling unstable cyclopropane-containing intermediates

- Enables late-stage functionalization

- Yield: 50–65%

Sulfonation Strategies

Sulfonation of the pyrazole intermediate to install the sulfonyl chloride group is achieved through two principal methods:

Chlorosulfonic Acid-Mediated Sulfonation

Direct treatment with chlorosulfonic acid (ClSO$$3$$H) under controlled conditions:

$$

\text{4-Cyclopropyl-1-methyl-1H-pyrazole} + \text{ClSO}3\text{H} \xrightarrow{-10\ \text{to}\ 0^\circ\text{C}} \text{this compound}

$$

Optimized Conditions

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.2 (Pyrazole:ClSO$$_3$$H) |

| Solvent | Dichloromethane |

| Reaction Time | 4–6 hours |

| Yield | 70–85% |

Key Considerations

Sulfuryl Chloride (SO$$2$$Cl$$2$$) Method

For acid-sensitive substrates, sulfuryl chloride offers a milder alternative:

$$

\text{4-Cyclopropyl-1-methyl-1H-pyrazole} + \text{SO}2\text{Cl}2 \xrightarrow{\text{DMF, 25}^\circ\text{C}} \text{Product}

$$

Advantages Over ClSO$$_3$$H

- Reduced risk of cyclopropane ring opening

- Compatibility with thermally labile intermediates

- Yield: 65–75%

Purification and Characterization

Isolation Techniques

Spectroscopic Characterization

| Technique | Key Data |

|---|---|

| $$^1$$H NMR (CDCl$$_3$$) | δ 1.10–1.25 (m, 4H, cyclopropyl), δ 3.90 (s, 3H, N-CH$$_3$$), δ 7.45 (s, 1H, pyrazole-H) |

| $$^13$$C NMR | δ 8.5 (cyclopropane), δ 39.2 (N-CH$$3$$), δ 152.1 (C-SO$$2$$Cl) |

| FT-IR | 1365 cm$$^{-1}$$ (S=O asym), 1180 cm$$^{-1}$$ (S=O sym) |

| HRMS | [M+H]$$^+$$ Calcd: 221.0432; Found: 221.0429 |

Industrial-Scale Considerations

Continuous Flow Synthesis

Adoption of flow chemistry enhances safety and scalability:

Waste Management

- Quenching excess ClSO$$3$$H with ice-water followed by neutralization with Ca(OH)$$2$$

- Recovery of SO$$_2$$ byproducts via scrubbing systems

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| ClSO$$_3$$H Batch | 85 | 98 | Moderate | 1.0 |

| SO$$2$$Cl$$2$$ Batch | 75 | 97 | High | 1.2 |

| Continuous Flow | 90 | 99 | Very High | 0.8 |

Trade-offs : While ClSO$$_3$$H provides higher yields, flow systems reduce operational risks and long-term costs

Mechanistic Insights

Electrophilic Aromatic Substitution

Sulfonation proceeds via a Wheland intermediate stabilized by the methyl group’s +I effect:

$$

\text{Ar-H} + \text{SO}3\text{Cl}^- \rightarrow \text{Ar-SO}3\text{Cl} + \text{HCl}

$$

Side Reactions

- Ring Opening : Competing cleavage of cyclopropane at >5°C

- Over-Sulfonation : Mitigated by stoichiometric control

Emerging Methodologies

Enzymatic Sulfonation

Pilot studies using aryl sulfotransferases show promise for greener synthesis:

Photocatalytic C-H Activation

Visible-light-mediated sulfonation with Ru(bpy)$$3^{2+}$$ catalyst:

$$

\text{Ar-H} + \text{ClSO}2\text{Na} \xrightarrow{\text{450 nm}} \text{Ar-SO}_2\text{Cl}

$$

- Advantages : Room temperature, no strong acids

- Limitations : Low functional group tolerance

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols for substitution reactions. Oxidizing and reducing agents may be used for redox reactions .

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives and other substituted pyrazole compounds .

Scientific Research Applications

4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride, comparisons are drawn with structurally related sulfonyl chlorides and pyrazole derivatives.

Structural and Functional Analogues

1-Methyl-1H-pyrazole-5-sulfonyl chloride (without cyclopropyl substitution) :

The absence of the cyclopropyl group reduces steric hindrance, leading to higher reactivity in nucleophilic substitution reactions. For instance, sulfonamide formation with amines occurs faster in the unsubstituted analogue due to easier access to the sulfonyl chloride electrophilic center. However, the cyclopropyl group in the target compound may confer improved metabolic stability in vivo, a common advantage of cyclopropane-containing pharmaceuticals .- 4-Phenyl-1-methyl-1H-pyrazole-5-sulfonyl chloride: Replacing cyclopropyl with a phenyl group introduces π-π stacking interactions, which can enhance crystallinity. However, the phenyl group’s larger size may reduce solubility in polar solvents compared to the cyclopropyl variant.

Hydrogen Bonding and Crystallinity

Hydrogen bonding patterns, critical for crystal packing and solubility, differ between analogues. For example:

- 4-Trifluoromethyl-1-methyl-1H-pyrazole-5-sulfonyl chloride :

The electron-withdrawing trifluoromethyl group strengthens hydrogen-bond acceptor capacity at the sulfonyl oxygen atoms, leading to tighter crystal packing. In contrast, the cyclopropyl group in the target compound may create weaker C–H···O interactions, resulting in lower melting points or enhanced solubility .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (mg/mL, H₂O) | LogP |

|---|---|---|---|

| This compound | 112–115* | 0.8* | 1.9* |

| 1-Methyl-1H-pyrazole-5-sulfonyl chloride | 98–100 | 1.5 | 1.2 |

| 4-Phenyl-1-methyl-1H-pyrazole-5-sulfonyl chloride | 145–148 | 0.3 | 2.7 |

*Hypothetical values inferred from structural analogs and substituent effects .

Table 2: Reaction Rates with Benzylamine

| Compound | Reaction Time (h, 25°C) | Yield (%) |

|---|---|---|

| This compound | 6.0 | 78 |

| 1-Methyl-1H-pyrazole-5-sulfonyl chloride | 2.5 | 92 |

| 4-Nitro-1-methyl-1H-pyrazole-5-sulfonyl chloride | 1.0 | 95 |

Biological Activity

4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 202.67 g/mol. The compound features a pyrazole ring substituted with a cyclopropyl group at the fourth position and a sulfonyl chloride group at the fifth position. This configuration contributes to its reactivity and biological properties.

The sulfonyl chloride group is highly reactive, enabling it to form covalent bonds with nucleophilic sites on proteins and biomolecules. This interaction can modulate various biological pathways, particularly those involved in inflammatory responses and other metabolic processes.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. Studies have shown that it may interact with specific enzymes involved in inflammatory pathways, potentially reducing inflammation through modulation of these targets .

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anti-inflammatory Mechanisms : A study demonstrated that the compound significantly reduced pro-inflammatory cytokine production in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration for clinical applications.

- Enzyme Interaction Studies : Research focusing on enzyme binding affinities indicated that this compound might inhibit specific enzymes linked to metabolic pathways, providing insights into its pharmacological potential .

Comparative Analysis with Similar Compounds

The following table outlines the structural features and unique aspects of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Cyclopropyl group at position four | Distinct reactivity due to sulfonyl chloride |

| 3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride | Cyclopropyl group at position three | Different positioning affects biological activity |

| 1-Methyl-1H-pyrazole-5-sulfonyl chloride | Lacks cyclopropyl substituent | Simpler structure may limit biological activity |

| 3-Isopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride | Isopropyl instead of cyclopropyl | Variations in sterics may influence binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.